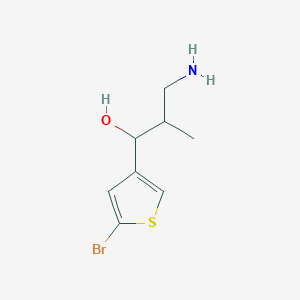
8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one typically involves the bromination of 2,3-dimethyl-1,4-dihydroquinolin-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of 2,3-dimethyl-1,4-dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects. Research has indicated possible applications in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its bromine substitution makes it a valuable intermediate in the production of flame retardants and other functional materials.
Mécanisme D'action
The mechanism of action of 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The bromine atom and the quinoline core play crucial roles in binding to enzymes or receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-1,4-dihydroquinolin-4-one: Lacks the bromine substitution, resulting in different reactivity and biological activity.
8-Chloro-2,3-dimethyl-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one: Fluorine substitution provides different electronic effects and reactivity.
Uniqueness: The presence of the bromine atom in 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
8-bromo-2,3-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
BIURKHUJGDVZMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C(C1=O)C=CC=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


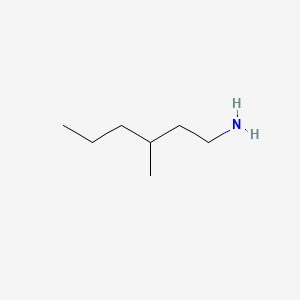
![1-(2-Aminoethyl)spiro[4.4]nonan-1-ol](/img/structure/B13187164.png)
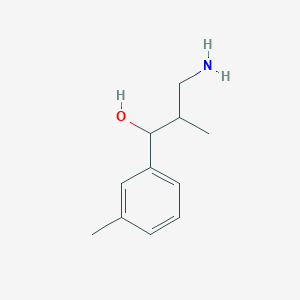
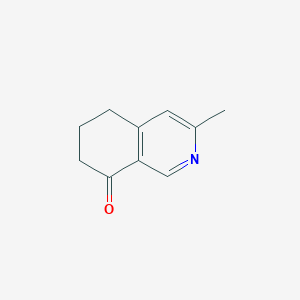
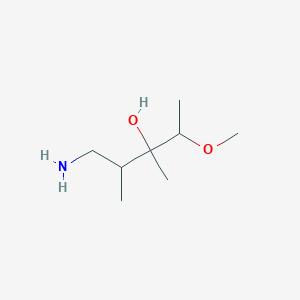

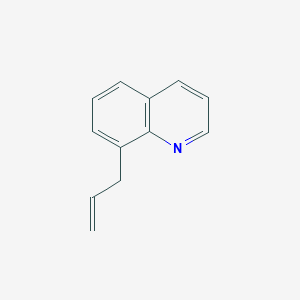
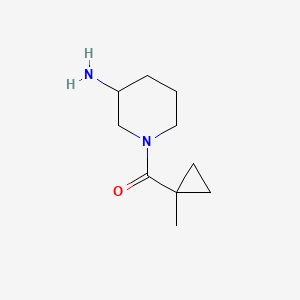
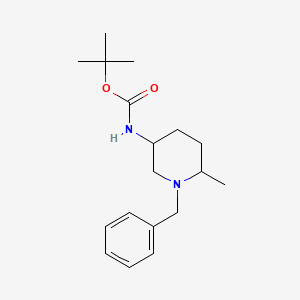

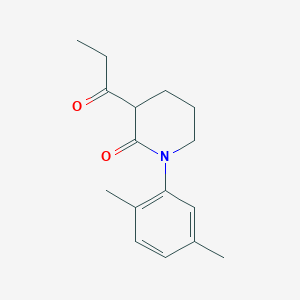
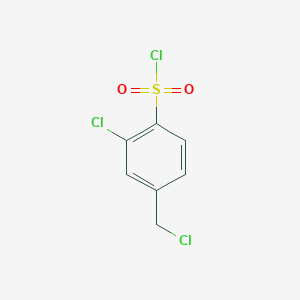
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
